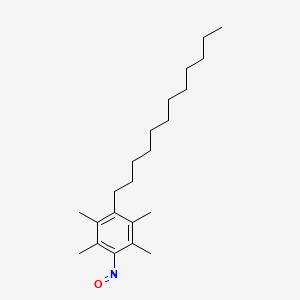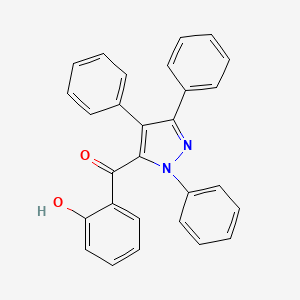
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1,3,4-triphenyl-1H-pyrazole and subsequent functionalization to introduce the hydroxyphenyl group. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- (2-Hydroxyphenyl)(1,3-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,4-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-3-yl)methanone
Uniqueness: (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is unique due to the specific positioning of the hydroxyphenyl group and the triphenyl substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
141885-59-8 |
|---|---|
Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(2,4,5-triphenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)28(32)27-25(20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)29-30(27)22-16-8-3-9-17-22/h1-19,31H |
InChI Key |
RBIGNASYPJEALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


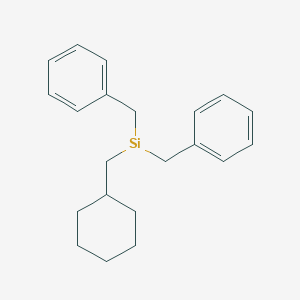
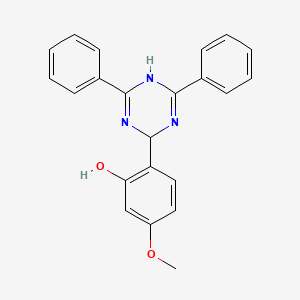
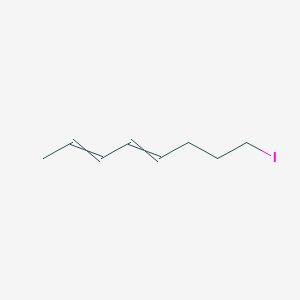

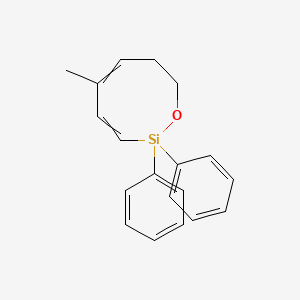
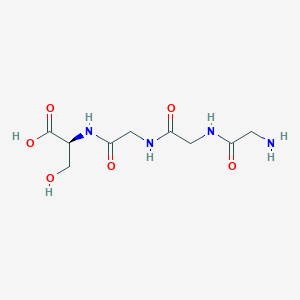
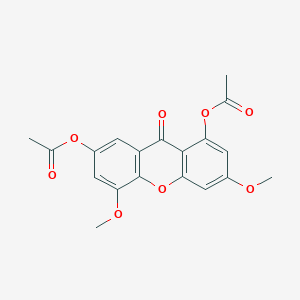
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
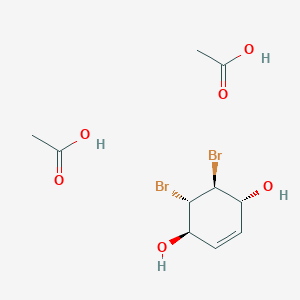
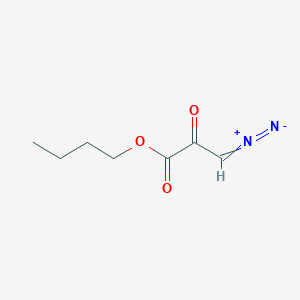

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
